molecular formula C14H16N2O2 B11326484 N-(8-methoxyquinolin-5-yl)butanamide

N-(8-methoxyquinolin-5-yl)butanamide

Cat. No.: B11326484
M. Wt: 244.29 g/mol
InChI Key: OMNKHNJSLAYRQG-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)butanamide is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the methoxy group at the 8th position and the butanamide group at the 5th position of the quinoline ring makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)butanamide typically involves the following steps:

    Formation of 8-methoxyquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

    Introduction of the butanamide group: The 8-methoxyquinoline is then subjected to a Friedel-Crafts acylation reaction using butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butanamide group at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    8-methoxyquinoline: Lacks the butanamide group but shares the quinoline core structure.

    N-(8-methoxyquinolin-5-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    8-amino-6-methoxyquinoline: Contains an amino group instead of the butanamide group.

Uniqueness

N-(8-methoxyquinolin-5-yl)butanamide is unique due to the presence of both the methoxy group and the butanamide group on the quinoline ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)butanamide

InChI

InChI=1S/C14H16N2O2/c1-3-5-13(17)16-11-7-8-12(18-2)14-10(11)6-4-9-15-14/h4,6-9H,3,5H2,1-2H3,(H,16,17)

InChI Key

OMNKHNJSLAYRQG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC

Origin of Product

United States

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